molecular formula C8H11ClN2O B174601 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol CAS No. 105827-84-7

2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol

Cat. No. B174601
Key on ui cas rn: 105827-84-7
M. Wt: 186.64 g/mol
InChI Key: OCYPTFVOJTXARY-UHFFFAOYSA-N
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Patent
US07977332B2

Procedure details

This compound was made in a manner analogous to that set forth in Step A of Example 2, using 8.5 grams (0.060 mole) of (6-chloro-3-pyridyl)formaldehyde (known compound), 4.4 grams (0.072 mole) of 2-aminoethan-1-ol, 4.9 grams (0.048 mole) of triethylamine, 14.4 grams (0.119 mole) of magnesium sulfate, and 13.6 grams (0.360 mole) of sodium borohydride in 150 mL of methanol. The yield of the subject compound was about 11.3 grams, which included an impurity of about 10% by weight. The NMR spectrum was consistent with the proposed structure.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Three
Quantity
14.4 g
Type
reactant
Reaction Step Four
Quantity
13.6 g
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]=O)=[CH:4][CH:3]=1.[NH2:10][CH2:11][CH2:12][OH:13].C(N(CC)CC)C.S([O-])([O-])(=O)=O.[Mg+2].[BH4-].[Na+]>CO>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][NH:10][CH2:11][CH2:12][OH:13])=[CH:4][CH:3]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)C=O
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
NCCO
Step Three
Name
Quantity
4.9 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
14.4 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Five
Name
Quantity
13.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=N1)CNCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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